Methyl 4-methyl-2-(trifluoromethyl)pentanoate
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Overview
Description
Methyl 4-methyl-2-(trifluoromethyl)pentanoate is an organic compound with the molecular formula C8H13F3O2. It is a methyl ester derivative of 4-methyl-2-(trifluoromethyl)pentanoic acid. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-methyl-2-(trifluoromethyl)pentanoate can be synthesized through several methods. One common approach involves the esterification of 4-methyl-2-(trifluoromethyl)pentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-(trifluoromethyl)pentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: 4-methyl-2-(trifluoromethyl)pentanoic acid or 4-methyl-2-(trifluoromethyl)pentanone.
Reduction: 4-methyl-2-(trifluoromethyl)pentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-methyl-2-(trifluoromethyl)pentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-methyl-2-(trifluoromethyl)pentanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may then participate in various biochemical processes. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methylpentanoate: Lacks the trifluoromethyl group, resulting in different chemical properties.
Methyl 2-(trifluoromethyl)pentanoate: Similar structure but with the trifluoromethyl group in a different position.
Methyl 4-methyl-2-(difluoromethyl)pentanoate: Contains a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
Methyl 4-methyl-2-(trifluoromethyl)pentanoate is unique due to the presence of the trifluoromethyl group, which significantly alters its chemical and physical properties compared to similar compounds. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
methyl 4-methyl-2-(trifluoromethyl)pentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3O2/c1-5(2)4-6(7(12)13-3)8(9,10)11/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUSSNKIGVFWPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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